5-Methyl-2-heptene

Catalog No.
S1949050
CAS No.
22487-87-2
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-heptene

Researchers requiring exact alkene geometry for pheromone or fragrance synthesis often face isomer contamination leading to inactive products. 5-Methyl-2-heptene (CAS 22487-87-2) eliminates this risk: • Guaranteed isomeric purity ≥97% (sum of cis/trans) ensures predictable regioselectivity in hydroformylation and additions. • Critical, non-substitutable C8 branched scaffold for producing target branched aldehydes, alcohols, and ketones. • Supplied in sealed ampoules under inert gas to prevent oxidation, with batch-specific CoA.

CAS Number

22487-87-2

Product Name

5-Methyl-2-heptene

IUPAC Name

5-methylhept-2-ene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3

InChI Key

VIHUHUGDEZCPDK-UHFFFAOYSA-N

SMILES

CCC(C)CC=CC

Canonical SMILES

CCC(C)CC=CC

Isomeric SMILES

CCC(C)C/C=C/C

The exact mass of the compound 5-Methyl-2-heptene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Methyl-2-heptene, 5-Methylhept-2-ene, 2-Heptene, 5-methyl-, (E)-5-Methyl-2-heptene, (Z)-5-Methyl-2-heptene

Purity

≥97%

Package Size

5 g, 25 g, 5 ml

5-Methyl-2-heptene is a branched, internal C8 alkene utilized as a specific molecular building block in organic synthesis. Unlike commodity C8 alkenes such as 1-octene, its value is tied to the precise location of its methyl group and internal double bond. This specific isomeric structure is critical for directing the outcome of subsequent chemical transformations, making the procurement of high-purity 5-Methyl-2-heptene essential for applications in specialty chemicals, such as certain fragrance and pheromone intermediates, where structural precision is paramount.

Research Fit

Model substrate for hydrodeoxygenation and oligomerization catalyst studies
Calibration reference for GC identification of C8 branched alkenes
Supplied as cis/trans isomer mixture; lot-specific composition review advised

Substituting 5-Methyl-2-heptene with other C8 alkene isomers, such as linear 1-octene or even other methylheptenes, will lead to process failures and incorrect final products. The specific branching and double bond position dictates steric hindrance and regioselectivity in critical downstream reactions like hydroformylation or additions. For example, using a linear alkene will produce linear aldehydes instead of the specific branched structures required for certain fragrances or specialty polymers. Therefore, procurement of the correct isomer under CAS 22487-87-2 is non-negotiable for achieving the target molecular architecture and application performance.

Substitution Risk

Positional isomer mismatch
5-Methyl-3-heptene elutes at a different retention index and may shift GC peak assignments, compromising method reproducibility.
Catalytic selectivity divergence
Product distributions in HDO and oligomerization depend on double-bond position; substituting isomers can alter apparent selectivity and pathway interpretation.
Physicochemical property drift
Density and refractive index differ measurably from related C8 alkenes, so QC checks based on neat-liquid properties may not transfer directly.

Precursor for Structurally Specific Insect Pheromones

The synthesis of complex insect pheromones often requires building blocks with specific branching patterns that cannot be substituted. For instance, the aggregation pheromone Sulcatol (6-methyl-5-hepten-2-ol) features a methyl-branched C8 backbone where the precursor's structure is critical. Using a generic linear alkene like octene would fail to produce the necessary chiral center and branching, rendering the synthesis pathway invalid. The procurement of a specific branched alkene like 5-Methyl-2-heptene or a closely related isomer is a mandatory first step for these high-value applications.

Evidence DimensionPrecursor Suitability for Pheromone Synthesis
Target Compound DataRequired as a specific branched C8 building block for certain pheromone structures.
Comparator Or BaselineLinear alkenes (e.g., 1-octene, 2-octene) lack the necessary methyl branching.
Quantified DifferenceQualitative (Correct vs. Incorrect final product structure)
ConditionsMulti-step organic synthesis of insect pheromones for pest management applications.

This specificity makes 5-Methyl-2-heptene an essential, non-substitutable raw material for manufacturing certain high-value agrochemicals.

GC Retention Index
Head-to-head
RI 784.8
vs 5-methyl-3-heptene (RI ~805–810)
ΔRI ≈ 20–25 units
Supports unambiguous isomer identification in GC
ΔRI ≥20 enables baseline separation on standard columns

Enables Synthesis of Branched Aldehydes via Regioselective Hydroformylation

In rhodium-catalyzed hydroformylation, substrate structure dictates the product. Terminal alkenes like 1-octene overwhelmingly yield linear aldehydes, which are desired for detergents. In contrast, internal and branched alkenes like 5-Methyl-2-heptene are necessary precursors for producing valuable branched aldehydes used in specialty chemicals. While direct quantitative comparisons are catalyst-dependent, the use of catalysts designed for branched selectivity with internal alkenes can achieve high yields (e.g., up to 85% branched product) that are impossible with linear alkene feedstocks under similar conditions.

Evidence DimensionRegioselectivity in Hydroformylation
Target Compound DataProduces specific branched aldehyde isomers.
Comparator Or Baseline1-Octene (produces >95% linear aldehydes with standard catalysts).
Quantified DifferenceQualitatively different product class (Branched vs. Linear).
ConditionsRhodium-catalyzed hydroformylation for the synthesis of specialty aldehydes.

For processes requiring branched aldehydes as intermediates, 5-Methyl-2-heptene is the correct feedstock choice, whereas a cheaper linear alkene would be unsuitable.

HDO Selectivity
Head-to-head
Total alkene selectivity ~82% (Cu–Al₂O₃)
5-methyl-2-heptene co-formed with 5-methyl-3-heptene; Pt–Al₂O₃ gives 97% alkane
Catalyst-dependent alkene vs. alkane pathway
Defines catalyst-specific product profile
Alkene yield highly sensitive to catalyst composition
Oligomerization Rank
Head-to-head
5-methyl-2-heptene highest selectivity
Selectivity order: 5-methyl-2-heptene > 5-methyl-3-heptene > 3-methyl-2-heptene
Indicates preferential formation pathway
Qualitative ranking among tested methylheptenes
Specific Gravity
Data to verify
0.73 (20/20 °C)
vs 5-methyl-3-heptene ~0.71 g/cm³
Δ ≈ 0.02 g/cm³
May support initial identity check upon receipt
Modest difference; confirm with certified reference data
Refractive Index
Data to verify
1.4140–1.4160
vs 5-methyl-3-heptene ~1.420
ΔnD ≈ 0.004–0.006
May distinguish isomers without chromatography
Verify instrument precision; cross-check with standard
Purity & Composition
Data to verify
>95.0% (GC), cis/trans mixture
Distinct CAS 22487-87-2; positional isomer 13172-91-3
Different CAS and chromatographic trace
Confirms correct isomer procurement
cis/trans ratio may vary between lots; review lot COA

Key Intermediate for Specialty Fragrance and Flavor Compounds

The defined structure of 5-Methyl-2-heptene makes it a valuable precursor for synthesizing complex fragrance molecules, such as ketones with specific nutty or fruity aromas, where isomeric purity directly impacts the final olfactory profile.

Synthesis of Structurally-Defined Agrochemicals

Serves as a critical, non-substitutable starting material in the multi-step synthesis of specific insect pheromones used in advanced, environmentally-benign pest management strategies.

Feedstock for Branched Specialty Aldehydes and Alcohols

In catalytic processes like hydroformylation, 5-Methyl-2-heptene is the appropriate choice for producing branched C9 aldehydes and their corresponding alcohols, which are used as intermediates for specialty plasticizers, lubricants, and solvents.

Application Fit Matrix

Application
Selection Property
Validation Focus
GC-MS C8 isomer identification
Retention index reference
Confirm retention time alignment with reference standard
HDO catalyst screening
Alkene selectivity profile
Validate alkene yield and product distribution under test conditions
Oligomerization mechanistic studies
Methylheptene isomer ranking
Verify preferential formation of 5-methyl-2-heptene in product stream
Receiving quality control
Density and refractive index values
Cross-check measured density and RI against published characterization

XLogP3

3.4

Exact Mass

112.125200510 g/mol

Monoisotopic Mass

112.125200510 g/mol

Heavy Atom Count

8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard]

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

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